rac 5-Hydroxymethyl Desisopropyl Tolterodine

Catalog No.
S13949978
CAS No.
480432-16-4
M.F
C19H25NO2
M. Wt
299.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac 5-Hydroxymethyl Desisopropyl Tolterodine

CAS Number

480432-16-4

Product Name

rac 5-Hydroxymethyl Desisopropyl Tolterodine

IUPAC Name

4-(hydroxymethyl)-2-[1-phenyl-3-(propan-2-ylamino)propyl]phenol

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

InChI

InChI=1S/C19H25NO2/c1-14(2)20-11-10-17(16-6-4-3-5-7-16)18-12-15(13-21)8-9-19(18)22/h3-9,12,14,17,20-22H,10-11,13H2,1-2H3

InChI Key

CCZYBOXFQXWQIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O

Rac 5-Hydroxymethyl Desisopropyl Tolterodine is a labeled metabolite of tolterodine, which is primarily used in the treatment of overactive bladder. This compound is characterized by its molecular formula C19H19D6NO2C_{19}H_{19}D_6NO_2 and a molecular weight of approximately 305.44 g/mol. The presence of deuterium atoms in its structure makes it particularly useful for research purposes, as it allows for more precise tracking of metabolic pathways in biological studies .

, which include:

  • Oxidation: This process can be facilitated using oxidizing agents such as potassium permanganate or chromium trioxide, resulting in the formation of carboxylic acids from alcohols.
  • Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be employed to convert ketones or aldehydes into alcohols.
  • Substitution: This involves replacing one functional group with another, often utilizing reagents like halogens or nucleophiles to achieve desired transformations.

The specific outcomes of these reactions depend on the conditions and reagents used.

The biological activity of Rac 5-Hydroxymethyl Desisopropyl Tolterodine mirrors that of its parent compound, tolterodine. Both compounds function as competitive antagonists at muscarinic receptors, particularly targeting the M2 and M3 subtypes. This mechanism is crucial for their role in alleviating symptoms associated with overactive bladder by inhibiting involuntary bladder contractions .

The synthesis of Rac 5-Hydroxymethyl Desisopropyl Tolterodine involves several steps starting from tolterodine. The process typically includes:

  • Deuteration: Specific hydrogen atoms are replaced with deuterium through the use of deuterated reagents and catalysts.
  • Purification: The resulting product is purified to ensure the removal of any unreacted starting materials or by-products.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity of the deuterated analog .

Rac 5-Hydroxymethyl Desisopropyl Tolterodine has a wide range of applications in scientific research:

  • Analytical Chemistry: It serves as a reference standard for studying the metabolism of tolterodine.
  • Biological Research: Researchers utilize this compound to explore biological pathways and interactions related to tolterodine and its metabolites.
  • Pharmaceutical Development: Insights gained from studies involving this compound aid in developing new drugs by understanding the pharmacokinetics and pharmacodynamics of tolterodine.
  • Quality Control: It is also employed in quality control processes for tolterodine production, ensuring consistency and efficacy in pharmaceutical formulations .

Interaction studies involving Rac 5-Hydroxymethyl Desisopropyl Tolterodine focus on its effects on muscarinic receptors and how it influences various physiological responses. These studies are essential for understanding potential side effects and interactions with other medications used in treating overactive bladder and related conditions.

Rac 5-Hydroxymethyl Desisopropyl Tolterodine is unique due to its deuterated structure, which enhances its utility in research settings. Here are some similar compounds:

  • 5-Hydroxymethyl Desisopropyl Tolterodine: The non-deuterated analog used for similar research applications.
  • Tolterodine: The parent compound used clinically for treating overactive bladder.
  • Fesoterodine: Another muscarinic receptor antagonist with therapeutic uses comparable to tolterodine.

These compounds share similar mechanisms of action but differ significantly in their specific applications, stability, and research utility due to their structural variations .

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

299.188529040 g/mol

Monoisotopic Mass

299.188529040 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-10

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